3,5-Dimethylidene-1,4-oxaselenane
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Overview
Description
3,5-Dimethylidene-1,4-oxaselenane: is a chemical compound characterized by the presence of selenium in its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylidene-1,4-oxaselenane typically involves the reaction of selenium-containing precursors with appropriate organic substrates. One common method includes the use of selenourea and aldehydes under controlled conditions to form the desired oxaselenane ring structure. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxaselenane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylidene-1,4-oxaselenane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The oxaselenane ring can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
Scientific Research Applications
Chemistry: In organic synthesis, 3,5-Dimethylidene-1,4-oxaselenane serves as a valuable intermediate for the preparation of more complex selenium-containing compounds. Its unique reactivity makes it a useful building block for various synthetic pathways .
Biology and Medicine: Research has shown that organoselenium compounds, including this compound, exhibit potential biological activities such as antioxidant, anticancer, and antimicrobial properties. These properties make them promising candidates for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3,5-Dimethylidene-1,4-oxaselenane involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its antioxidant properties. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions and contributing to its biological activities .
Comparison with Similar Compounds
3,5-Dimethylidene-1,4-oxathiane: Similar structure but contains sulfur instead of selenium.
3,5-Dimethylidene-1,4-oxasulfane: Another sulfur-containing analog.
3,5-Dimethylidene-1,4-oxatellurane: Contains tellurium instead of selenium.
Uniqueness: The presence of selenium in 3,5-Dimethylidene-1,4-oxaselenane imparts unique chemical and biological properties that are not observed in its sulfur or tellurium analogs. Selenium’s distinct redox behavior and ability to form stable compounds with various functional groups make this compound a compound of particular interest in both research and industrial applications .
Properties
CAS No. |
62757-30-6 |
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Molecular Formula |
C6H8OSe |
Molecular Weight |
175.10 g/mol |
IUPAC Name |
3,5-dimethylidene-1,4-oxaselenane |
InChI |
InChI=1S/C6H8OSe/c1-5-3-7-4-6(2)8-5/h1-4H2 |
InChI Key |
IPAXMPCKFHLVAA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COCC(=C)[Se]1 |
Origin of Product |
United States |
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